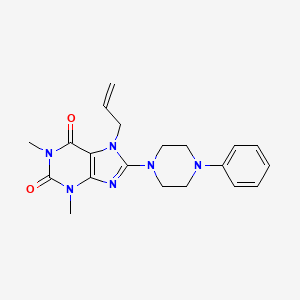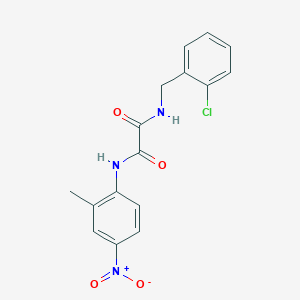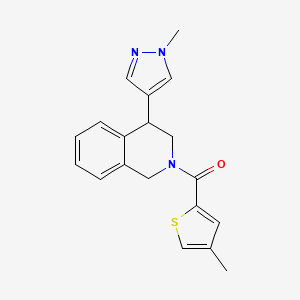![molecular formula C12H9NO4S B2503026 5-[(Z)-1,3-benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione CAS No. 366486-15-9](/img/structure/B2503026.png)
5-[(Z)-1,3-benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-[(Z)-1,3-benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione" is a derivative of thiazolidine-2,4-dione, which is a heterocyclic compound containing a thiazolidine ring fused with a 1,3-dione structure. This class of compounds has been extensively studied due to their biological activities, including antiproliferative, antidiabetic, and α-glucosidase inhibitory properties.
Synthesis Analysis
The synthesis of thiazolidine-2,4-dione derivatives typically involves the condensation of aromatic aldehydes with thiazolidinedione under various conditions. For instance, the synthesis of 5-benzylidene-1,3-thiazolidine-2,4-dione derivatives has been achieved by reacting (Z)-4-((2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl)benzaldehyde with aromatic or heteroaromatic ketones . Moreover, solvent-free synthesis methods have been developed to improve yields and reduce manufacturing costs, using different bases to catalyze the reaction .
Molecular Structure Analysis
The molecular structure of thiazolidine-2,4-dione derivatives has been characterized using various analytical techniques. For example, the structures of synthesized compounds have been confirmed by 1H NMR, LC/MS, FTIR, and elemental analyses . Additionally, the supramolecular structures of some derivatives have been studied, revealing hydrogen-bonded dimers, chains of rings, and sheet formations in the crystalline state .
Chemical Reactions Analysis
Thiazolidine-2,4-dione derivatives can undergo various chemical reactions. For instance, reactions with nitrile oxides have been reported to yield Z-3, Z-2,4-dioxo analogues and 1,4,2,5-dioxadiazines, with the interconversion routes being discussed . Furthermore, the reactivity and tautomerism of azolidines have been investigated, leading to the synthesis of 5-arylideneselenazolidine-2,4-diones .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidine-2,4-dione derivatives are influenced by their substituents. The presence of a nitro group on the thiazolidinone moiety and the position of substituents on the aryl ring have been found to play significant roles in their biological activities . The hypoglycemic and hypolipidemic activities of these compounds have been evaluated in genetically obese and diabetic mice, with certain moieties being essential for substantial activity .
Relevant Case Studies
Several case studies have demonstrated the biological activities of thiazolidine-2,4-dione derivatives. For example, some derivatives have shown potent antiproliferative activity against various human cancer cell lines, including HeLa, HT-29, MCF-7, and HepG-2 cells . Other derivatives have been identified as potent α-glucosidase inhibitors, with minimum inhibitory concentrations in the low micromolar range . These findings highlight the potential of thiazolidine-2,4-dione derivatives as therapeutic agents for treating cancer and diabetes.
Wissenschaftliche Forschungsanwendungen
Thiazolidinediones as PTP 1B Inhibitors
Thiazolidinediones (TZDs) have been explored for their role as PTP 1B inhibitors, which are crucial in the insulin signaling pathway. Compounds based on the TZD scaffold have shown potential in addressing insulin resistance associated with Type 2 Diabetes Mellitus (T2DM). The Z-configuration around the double bond of arylidene is essential for designing ligands with optimum activity. Compound 46, which bears the TZD scaffold with specific substitutions, exhibited potent PTP 1B inhibitory activity (IC50 1.1 µM), highlighting the scaffold's significance in developing inhibitors for insulin resistance mitigation (S. Verma, Yatesh Sharad Yadav, & Suresh Thareja, 2019).
Synthetic Utilities of o-Phenylenediamines
The condensation of o-phenylenediamines with electrophilic reagents leads to the synthesis of compounds like benzimidazoles, quinoxalines, and benzo[1,5]diazepines. This review highlights the synthetic approaches and biological applications of azolylthiazoles, showcasing the versatility of related structures in medicinal chemistry. The focus on the synthesis and properties of these compounds underscores their potential in drug development and the broad range of therapeutic applications they may encompass (M. Ibrahim, 2011).
Biological Potential of 1,3-Thiazolidin-4-ones
1,3-Thiazolidin-4-ones and their analogues, including glitazones and rhodanines, have been recognized for their significant pharmacological importance. These compounds are found in commercial pharmaceuticals and have shown potential against various diseases. The review of the synthesis, structural representations, and biological properties of these compounds from the mid-nineteenth century to the present day reflects their ongoing relevance in medicinal chemistry (Jonas da Silva Santos, Joel Jones Junior, & F. M. D. Silva, 2018).
Pharmacological Evaluation of Benzothiazole Derivatives
Benzothiazole and its derivatives have been extensively studied for their diverse biological activities, including as anticancer, anti-inflammatory, antioxidant, and antiviral agents. The review on benzothiazole derivatives emphasizes the potential of these compounds in developing therapeutic agents, highlighting the significance of structural modifications to enhance biological activities. This demonstrates the versatility and potential of benzothiazole and related structures in drug discovery and development (Dattatraya G. Raut et al., 2020).
Eigenschaften
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-methyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4S/c1-13-11(14)10(18-12(13)15)5-7-2-3-8-9(4-7)17-6-16-8/h2-5H,6H2,1H3/b10-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZZSBYOBQEXGB-YHYXMXQVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Z)-1,3-benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Hydroxy-2-mercaptopyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B2502944.png)
![5-chloro-2-fluoro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2502948.png)


![2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2502953.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2502956.png)




![2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2502964.png)
![2-[[4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2502965.png)
